Valrocemide Demonstrates Approximately Two-Fold Greater Potency than Valproic Acid in the Mouse Maximal Electroshock Seizure Model
Valrocemide exhibits superior anticonvulsant potency compared to valproic acid in the mouse maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures. Valrocemide (ED50 = 151 mg/kg, i.p.) is modestly but reproducibly more active than valproate (ED50 = 287 mg/kg, i.p.) in the same model [1].
| Evidence Dimension | Median effective dose (ED50) in mouse MES test (i.p.) |
|---|---|
| Target Compound Data | 151 mg/kg |
| Comparator Or Baseline | Valproic acid: 287 mg/kg |
| Quantified Difference | Valrocemide ED50 is 52.6% of valproic acid ED50 (1.9-fold more potent) |
| Conditions | CF-1 mice, intraperitoneal administration, MES test |
Why This Matters
Lower ED50 indicates that a smaller mass of valrocemide is required to achieve seizure protection, which may translate to a reduced systemic drug burden and potentially improved tolerability compared to valproic acid.
- [1] Rogawski MA. Diverse mechanisms of antiepileptic drugs in the development pipeline. Epilepsy Res. 2006 Jun;69(3):273-94. doi: 10.1016/j.eplepsyres.2006.02.004. View Source
